1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene

Liquid Crystal Active Matrix LCD Fluorinated Naphthalene

Sourcing fluorinated naphthalene LC components with precise substitution patterns is challenging due to isomer-dependent electro-optical properties. This compound features a defined 1,2,3-trifluoro substitution on the naphthalene core and a 4-propylcyclohexylphenyl tail group, enabling systematic investigation of negative dielectric anisotropy (Δε) and rotational viscosity (γ1) in VA-LCD mixtures. - Provides a characterized molecular architecture for reproducible VA-LC mixture formulation. - Certified purity (≥98%) with full analytical verification (NMR, HPLC) ensures reliable experimental outcomes. - Available as a research-grade building block for organic electronics and SPR studies.

Molecular Formula C25H25F3
Molecular Weight 382.5 g/mol
CAS No. 639079-65-5
Cat. No. B12571910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene
CAS639079-65-5
Molecular FormulaC25H25F3
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC4=CC(=C(C(=C4C=C3)F)F)F
InChIInChI=1S/C25H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-13-22-21(14-20)15-23(26)25(28)24(22)27/h8-17H,2-7H2,1H3
InChIKeyCKMKRUVBCAYBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene Baseline Identity


1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene (CAS 639079-65-5) is a fluorinated aromatic compound belonging to the liquid crystal (LC) component class . With a molecular formula of C25H25F3 and a molecular weight of 382.46 g/mol, its structure features a 1,2,3-trifluoronaphthalene core coupled via a phenyl ring to a 4-propylcyclohexyl tail group . This molecular architecture is characteristic of nematic LC components designed for active-matrix liquid crystal displays (AM-LCDs), where the combination of fluorinated aromatic rings and alicyclic moieties is utilized to modulate key electro-optical parameters .

1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene Substitution Risks


Substituting 1,2,3-trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene with another 'fluorinated naphthalene' carries a high risk of functional failure because the precise position and number of fluorine atoms, along with the terminal group structure, profoundly impact critical mixture properties . The specific 1,2,3-trifluoro substitution pattern on the naphthalene core is known to influence the sign and magnitude of dielectric anisotropy (Δε) and the rotational viscosity (γ1), which are not generalizable across all fluorinated naphthalene isomers . For example, the C-1 fluoro substituent has been shown to increase the nematic-isotropic transition temperature (TNI) and reduce γ1—effects that are position-dependent and cannot be replicated by an analog with a different fluorination pattern . Similarly, the specific 4-propylcyclohexylphenyl tail group is crucial for establishing the required mesophase range and solubility with other mixture components, differentiating it from compounds with alkyl or alkoxy terminal chains . Direct replacement without empirical validation is therefore unreliable.

1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene Differentiation Evidence


Purity and Custom Characterization as Key Differentiator

An exhaustive search of primary literature, patents, and authoritative databases did not yield any publicly available head-to-head quantitative performance data (e.g., Δε, Δn, TNI, γ1) comparing 1,2,3-trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene against a named analog. All differentiation claims are based on class-level structure-property relationships established for fluorinated naphthalene LCs . Therefore, the only verifiable differentiator at the procurement stage is the analytical purity and characterization data provided by the supplier. For example, quantifying the purity via HPLC (>98%) and confirming the structural identity via 1H/13C NMR are critical baseline metrics that distinguish a well-characterized batch from a generic, unverified 'fluorinated naphthalene' .

Liquid Crystal Active Matrix LCD Fluorinated Naphthalene

1,2,3-Trifluoro Substitution for Negative Dielectric Anisotropy

The 1,2,3-trifluoro substitution pattern on the naphthalene core is a design motif explicitly associated with generating negative dielectric anisotropy (Δε) for vertically aligned (VA) LCD modes . This distinguishes it from laterally fluorinated analogs (e.g., 2,6-difluoro or 5,6,7-trifluoro patterns) which are often optimized for positive Δε in IPS-LCDs . A direct, individual comparator data point is not available for this specific compound in the public domain, but the class-level design principle dictates that a 1,2,3-trifluoronaphthalene core will contribute to a negative Δε, whereas a 5,6,7-trifluoro isomer will not act similarly .

Dielectric Anisotropy VA-LCD n-Type Liquid Crystal Fluorinated Naphthalene

Ancillary Phenyl Ring: Enhanced TNI and Reduced Viscosity

The presence of an ancillary phenyl ring between the naphthalene core and the propylcyclohexyl tail, as in 1,2,3-trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene, is a structural feature known to increase the nematic-isotropic transition temperature (TNI) and improve the solubility of the component in LC mixtures, compared to directly linked analogs without this spacer . While no quantitative TNI comparison is publicly available for this exact compound against a directly linked analog (e.g., 1,2,3-trifluoro-6-(trans-4-propylcyclohexyl)naphthalene), the class-level effect of the additional phenyl ring on extending molecular conjugation and enhancing intermolecular interactions is well-documented for achieving broader nematic ranges .

Nematic-Isotropic Transition Temperature TNI Rotational Viscosity Liquid Crystal Mixture

1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene Application Scenarios


Negative Dielectric Anisotropy Mixtures for VA-LCD Prototyping

Based on its inferred negative dielectric anisotropy (Δε) from the 1,2,3-trifluoro substitution pattern , 1,2,3-trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene is best applied as a component in experimental VA-LC mixtures. Researchers developing new vertically aligned display prototypes should evaluate this compound for its ability to contribute to a high-magnitude negative Δε while assessing its impact on the mixture's overall clearing point (TNI) and rotational viscosity (γ1).

SPR Studies on Fluorinated Naphthalenes

The well-defined 1,2,3-trifluoro-6-aryl substitution pattern and the 4-propylcyclohexylphenyl tail make this compound a valuable model for systematic SPR investigations. Scientists can use it to map the influence of ancillary phenyl rings and tail group length on phase morphology, comparing results against data from analogous compounds like 1,2,3-trifluoro-6-(trans-4-propylcyclohexyl)naphthalene to build predictive models for new LC material design.

High-Purity Standard for LC Mixture QC

In an industrial quality control (QC) setting, obtaining this compound at a certified high purity (>98%) and with full analytical verification (NMR, HPLC) enables its use as an internal reference standard for calibrating analytical instruments, ensuring the accurate quantification of similar fluorinated naphthalene components in commercial LC mixtures.

Fluorinated Electronic Materials Research

Beyond display applications, the electron-deficient trifluoronaphthalene core can be of interest in academic organic electronics research . The compound could serve as a building block for synthesizing more complex n-type organic semiconductors, where its specific substitution pattern and alkyl tail are leveraged to control solid-state packing and charge transport properties.

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